molecular formula C12H8BrNO2 B1291304 4'-Bromo-2-nitrobiphenyl CAS No. 35450-34-1

4'-Bromo-2-nitrobiphenyl

Cat. No.: B1291304
CAS No.: 35450-34-1
M. Wt: 278.1 g/mol
InChI Key: SVAHHCNTAZYUAT-UHFFFAOYSA-N
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Description

4’-Bromo-2-nitrobiphenyl is an organic compound with the molecular formula C12H8BrNO2 and a molecular weight of 278.10 g/mol . It is a biphenyl derivative where a bromine atom is substituted at the 4’ position and a nitro group at the 2 position of the biphenyl structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4’-Bromo-2-nitrobiphenyl is utilized in various scientific research applications, including:

Preparation Methods

4’-Bromo-2-nitrobiphenyl can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromo-2-nitrobenzene with phenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate in a mixture of toluene, ethanol, and water. The reaction is typically carried out under reflux conditions for 24 hours, yielding the desired product with a high yield of 92% .

Chemical Reactions Analysis

4’-Bromo-2-nitrobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include palladium catalysts, sodium carbonate, and various solvents like toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-nitrobiphenyl involves its interaction with molecular targets through its bromine and nitro substituents. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4’-Bromo-2-nitrobiphenyl can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 4’-Bromo-2-nitrobiphenyl, particularly its combination of bromine and nitro substituents, which confer specific reactivity and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAHHCNTAZYUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618899
Record name 4'-Bromo-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35450-34-1
Record name 4'-Bromo-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35450-34-1
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Synthesis routes and methods I

Procedure details

A three neck flask was charged with 2-nitrobiphenyl (1 mol), iron trichloride (55 mmol), and water (200 mL) and set to stir under a nitrogen atmosphere for 30 minutes. Bromine (1.25 mol) was added dropwise over the course of one hour, then set to reflux for four hours, cooled to 60° C., and stirred for 12 hours. Sodium bisulfate (500 mmol) was added slowly, and the mixture rinsed three times with water (200 mL), twice with 5% sodium hydroxide solution (100 ml) and twice more with water (200 mL). The solids were dissolved in dichloromethane, dried over magnesium sulfate, and flashed chromatographed over silica with dichloromethane as the eluent. The solvent was removed under reduced pressure and the crude product recrystallized from ethanol to give 4′-bromo-2-nitrobiphenyl in 35% yield.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
55 mmol
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.25 mol
Type
reactant
Reaction Step Two
Quantity
500 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

o-iodonitrobenzene (9.42 g, 37.84 mmol), 4-bromobenzeneboronic acid (7.6 g, 37.84 mmol), potassium carbonate (21 g, 151.36 mmol) was added to 190 mL DME/water (3:2) solution and degassed for 30 minutes. Pd(PPh3)4 (437 mg, 0.38 mmol) was added to the slurry under nitrogen and the slurry was degassed for another 5 minutes. The reaction was refluxed under nitrogen for 6 h. Content of the flask was filtered through a pad of celite and partitioned in ethyl acetate and brine. Organic phase was dried over anhydrous Na2SO4 and evaporated under vacuum. Crude yellow oil was flashed over silica gel using 5% ethylacetate/hexane. Final compound was isolated as colorless oil (9.8 g, 35.4 mmol).
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
DME water
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
437 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the isomer ratio between 4-bromo-4'-nitrobiphenyl and 4'-bromo-2-nitrobiphenyl in the context of the research?

A1: The research focuses on optimizing the synthesis of 4-bromo-4'-nitrobiphenyl. [] The presence of the this compound isomer indicates a less selective reaction outcome. A higher ratio of 4-bromo-4'-nitrobiphenyl to this compound signifies a more successful and desirable outcome for the researchers as it indicates a greater selectivity towards the target compound. By manipulating reaction conditions, particularly the catalyst and temperature, the researchers aimed to maximize the yield of the desired 4-bromo-4'-nitrobiphenyl while minimizing the formation of the this compound isomer. []

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